molecular formula C7H6INO4S B8740739 1-Iodo-3-methanesulfonyl-5-nitro-benzene CAS No. 62606-16-0

1-Iodo-3-methanesulfonyl-5-nitro-benzene

Cat. No.: B8740739
CAS No.: 62606-16-0
M. Wt: 327.10 g/mol
InChI Key: HUXWEOPSJJSPGU-UHFFFAOYSA-N
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Description

1-Iodo-3-methanesulfonyl-5-nitro-benzene is a halogenated aromatic compound featuring a benzene ring substituted with iodine (position 1), methanesulfonyl (position 3), and nitro (position 5) groups. Such derivatives are often explored in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric profiles.

Properties

CAS No.

62606-16-0

Molecular Formula

C7H6INO4S

Molecular Weight

327.10 g/mol

IUPAC Name

1-iodo-3-methylsulfonyl-5-nitrobenzene

InChI

InChI=1S/C7H6INO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3

InChI Key

HUXWEOPSJJSPGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Variation : The target compound and share iodine at position 1, while and use bromine. Iodine’s larger atomic radius and weaker C–I bond enhance its leaving group ability compared to bromine .
  • Position 5 : Nitro (target, ) vs. trifluoromethyl () or trifluoromethoxy () groups dictate electronic and steric effects. Nitro groups are meta-directing, while trifluoromethoxy is ortho/para-directing.

Physicochemical Properties

  • Molecular Weight : The target compound (343.10 g/mol) is heavier than (288.15 g/mol) due to iodine’s higher atomic mass. (411.90 g/mol) has the highest weight owing to multiple halogens and trifluoromethoxy .
  • Purity : is >95% pure, while is listed at 100%, suggesting robust synthetic protocols for brominated analogs .

Reactivity and Chemical Behavior

  • Substitution Reactions : The target compound’s iodine atom facilitates nucleophilic aromatic substitution (NAS) more readily than bromine in .
  • Electronic Effects : Methanesulfonyl and nitro groups (target, ) deactivate the benzene ring, reducing electrophilic substitution rates. In contrast, ’s (methylthio)methyl group is electron-donating, increasing ring reactivity.
  • Directed Functionalization : The nitro group (target, ) directs incoming electrophiles to meta positions, while trifluoromethoxy () may favor ortho/para substitution.

Research and Application Contexts

  • Pharmaceuticals : Methanesulfonyl and nitro groups are common in drug intermediates (e.g., kinase inhibitors). The target compound’s structure aligns with motifs seen in bioactive molecules .
  • Agrochemicals : ’s trifluoromethyl group is prevalent in herbicides, while ’s trifluoromethoxy group appears in pesticides .
  • Materials Science : Nitro and sulfonyl groups enhance thermal stability, suggesting utility in high-performance polymers.

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